![molecular formula C6H8F4N2 B14316162 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 106705-50-4](/img/structure/B14316162.png)
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structure and properties, making it valuable in various chemical applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in polymerization and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the alkylation of 1,4-diazabicyclo[2.2.2]octane with dichloromethane followed by treatment with fluorine . This process results in the formation of a colorless salt that is stable and can be used for various applications.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The reaction is carried out in the presence of zeolitic catalysts, which facilitate the conversion of the starting materials into the desired product. The process is efficient and yields high-purity this compound.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidation catalyst in certain reactions.
Reduction: The compound can participate in reduction reactions, often in the presence of specific reagents.
Substitution: It is involved in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dichloromethane, fluorine, and various organic solvents. The reactions are typically carried out under mild conditions, making the compound versatile for different applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrophilic fluorination reactions, the compound can form fluorinated organic products .
科学的研究の応用
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can form stable adducts with various molecules, facilitating reactions such as electrophilic fluorination . The compound’s molecular targets include organic substrates that undergo nucleophilic substitution or addition reactions.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, known for its nucleophilicity and use as a catalyst.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Selectfluor: A fluorinated derivative used for electrophilic fluorination.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to its fluorinated structure, which enhances its stability and reactivity in various chemical reactions. Its ability to act as a strong nucleophilic base and form stable adducts makes it valuable in both research and industrial applications .
特性
CAS番号 |
106705-50-4 |
|---|---|
分子式 |
C6H8F4N2 |
分子量 |
184.13 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)6(9,10)12-2-1-11(5)3-4-12/h1-4H2 |
InChIキー |
CQLRKDMCHIXRSY-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN1C(C2(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


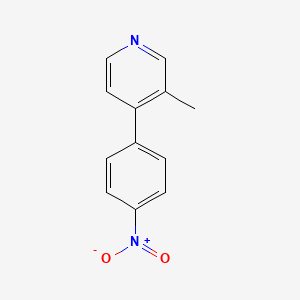
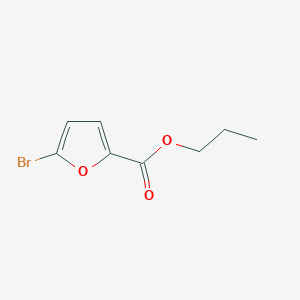
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
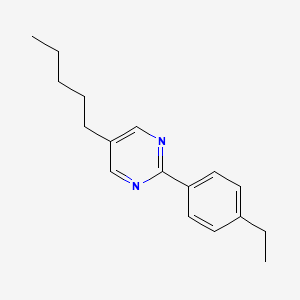
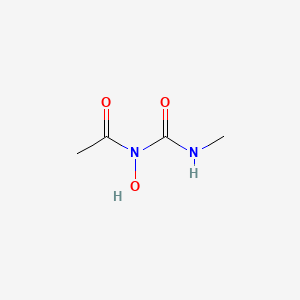

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

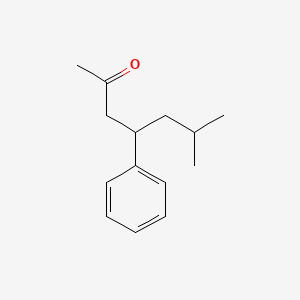

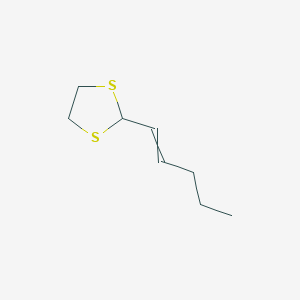
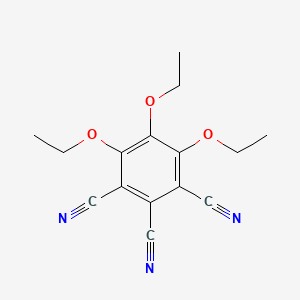
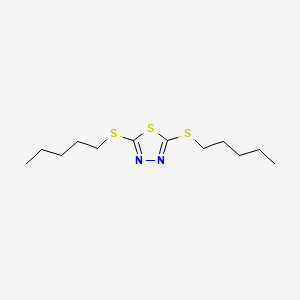
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
